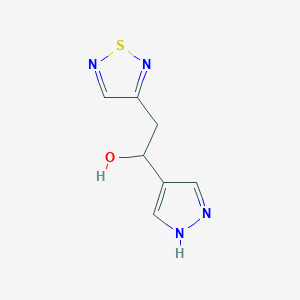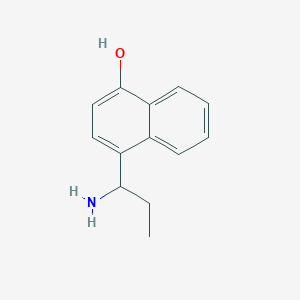
1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a butanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the aldehyde reacts with acetone in the presence of an acid catalyst such as aluminum chloride (AlCl3) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutanoic acid.
Reduction: Formation of 1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone side chain instead of butanone.
1-(3,5-Dichloro-4-hydroxyphenyl)-1-propanone: Similar structure but with a propanone side chain.
Uniqueness
1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and side chain length, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12Cl2O2 |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
1-(3,5-dichloro-4-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-6(2)3-10(14)7-4-8(12)11(15)9(13)5-7/h4-6,15H,3H2,1-2H3 |
InChI Key |
XQNOILIHIYOWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




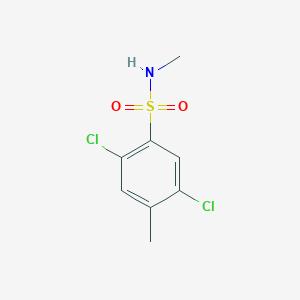
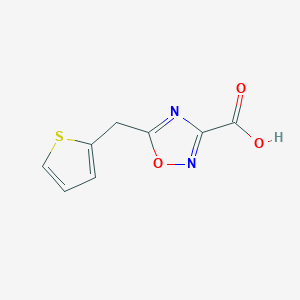
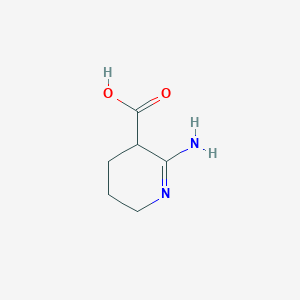
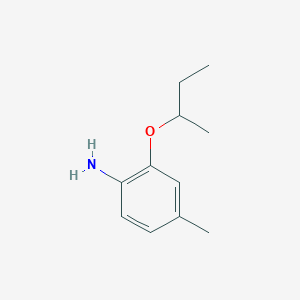
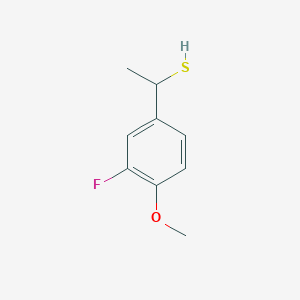

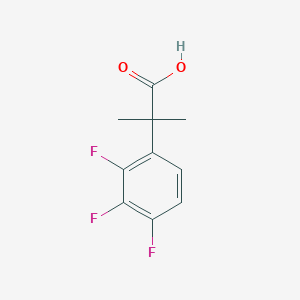

![2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305020.png)
![tert-butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13305026.png)
